molecular formula C8H10O B14448027 2-Methoxynorbornadiene CAS No. 74437-38-0

2-Methoxynorbornadiene

Katalognummer: B14448027
CAS-Nummer: 74437-38-0
Molekulargewicht: 122.16 g/mol
InChI-Schlüssel: USSAFAWKWBQFAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxynorbornadiene is an organic compound with the molecular formula C8H10O. It is a derivative of norbornadiene, a bicyclic hydrocarbon. The compound is characterized by the presence of a methoxy group (-OCH3) attached to the norbornadiene skeleton. This structural modification imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methoxynorbornadiene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and an appropriate methoxy-substituted dienophile. The reaction typically requires controlled temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques. This method allows for the efficient and scalable synthesis of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxynorbornadiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Methoxynorbornadiene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methoxynorbornadiene involves its interaction with specific molecular targets. The methoxy group enhances the compound’s reactivity, allowing it to participate in various chemical transformations. The pathways involved include:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Methoxynorbornadiene stands out due to its unique combination of a bicyclic structure and a methoxy group. This combination imparts distinct reactivity and stability, making it valuable for specific applications in organic synthesis and material science .

Eigenschaften

CAS-Nummer

74437-38-0

Molekularformel

C8H10O

Molekulargewicht

122.16 g/mol

IUPAC-Name

2-methoxybicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C8H10O/c1-9-8-5-6-2-3-7(8)4-6/h2-3,5-7H,4H2,1H3

InChI-Schlüssel

USSAFAWKWBQFAW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2CC1C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.